![molecular formula C26H27N3O2 B13149187 1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione CAS No. 89133-54-0](/img/structure/B13149187.png)
1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione typically involves multiple steps. One common method starts with the reaction of 1,4-dichloroanthraquinone with butyl(ethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 50-80°C. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis systems can be employed to scale up the production while maintaining product quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mecanismo De Acción
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of DNA topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making the compound a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: Another anthraquinone derivative used as an anticancer agent.
Ametantrone: Similar in structure and function, also used in cancer treatment.
Uniqueness
1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl(ethyl)amino groups enhance its solubility and cellular uptake, making it more effective in certain applications compared to its analogs .
Propiedades
Número CAS |
89133-54-0 |
|---|---|
Fórmula molecular |
C26H27N3O2 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
1-amino-4-[4-[butyl(ethyl)amino]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C26H27N3O2/c1-3-5-16-29(4-2)18-12-10-17(11-13-18)28-22-15-14-21(27)23-24(22)26(31)20-9-7-6-8-19(20)25(23)30/h6-15,28H,3-5,16,27H2,1-2H3 |
Clave InChI |
FCSNGCSFFJFPBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



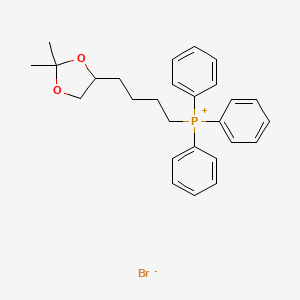
![7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13149128.png)
![[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13149129.png)
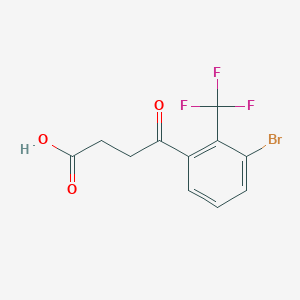
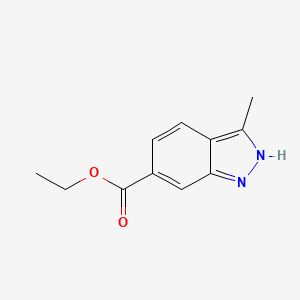
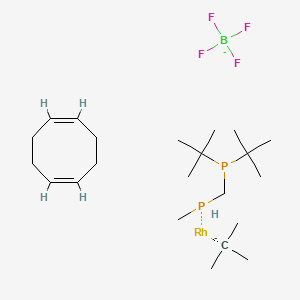
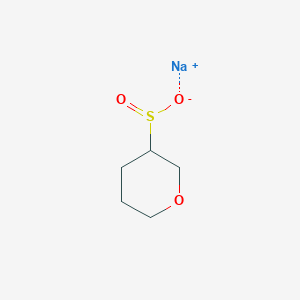

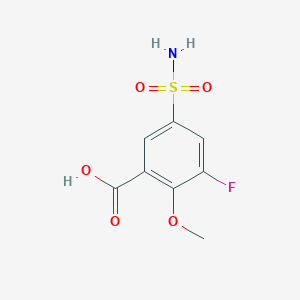


![N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride](/img/structure/B13149178.png)
![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)
